

Head-to-head comparison of novel ATR inhibitors in preclinical models

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Atr-IN-21

Cat. No.: B12391877

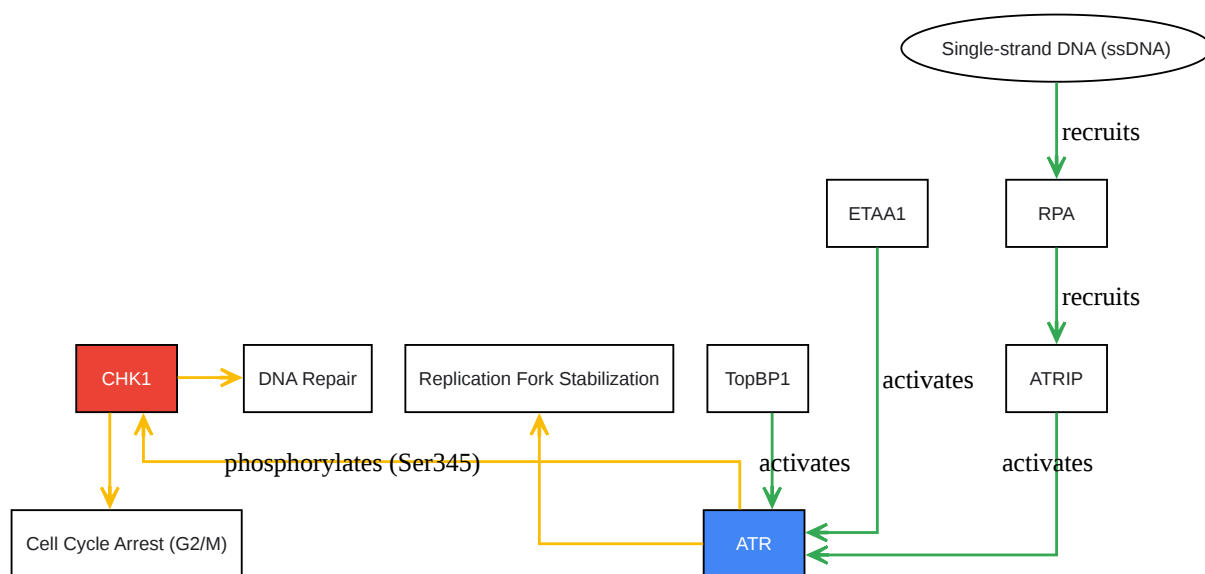
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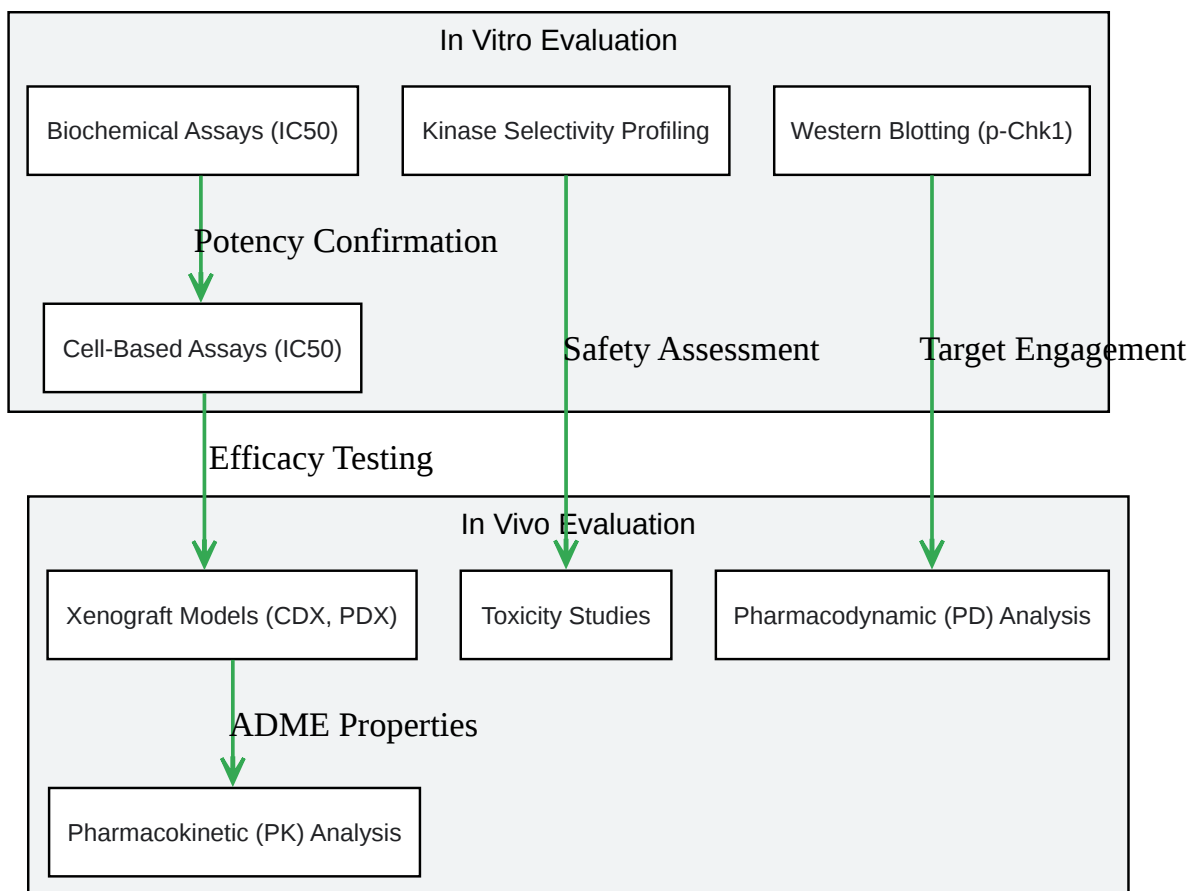
A Head-to-Head Showdown: Novel ATR Inhibitors in Preclinical Models

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of emerging Ataxia Telangiectasia and Rad3-related (ATR) inhibitors in preclinical development. ATR inhibitors represent a promising class of anti-cancer agents that exploit the reliance of many tumors on the DNA damage response (DDR) pathway for survival. This guide summarizes key preclinical data for several novel ATR inhibitors, including camonsertib (RP-3500), gartisertib (M4344), elimusertib (BAY 1895344), and ATG-018, offering a comparative look at their potency, selectivity, and anti-tumor activity in various cancer models.

The ATR Signaling Pathway: A Prime Target in Oncology

ATR is a critical protein kinase that plays a central role in maintaining genomic integrity.^{[1][2]} It is activated in response to DNA single-strand breaks and replication stress, initiating a signaling cascade that leads to cell cycle arrest, DNA repair, and stabilization of replication forks.^{[2][3]} Many cancer cells exhibit high levels of replication stress due to oncogene activation and defects in other DDR pathways, making them particularly dependent on ATR for survival.^{[4][5]} This dependency creates a therapeutic window for ATR inhibitors, which can selectively kill cancer cells through a concept known as synthetic lethality.





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- To cite this document: BenchChem. [Head-to-head comparison of novel ATR inhibitors in preclinical models]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12391877#head-to-head-comparison-of-novel-atr-inhibitors-in-preclinical-models]

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